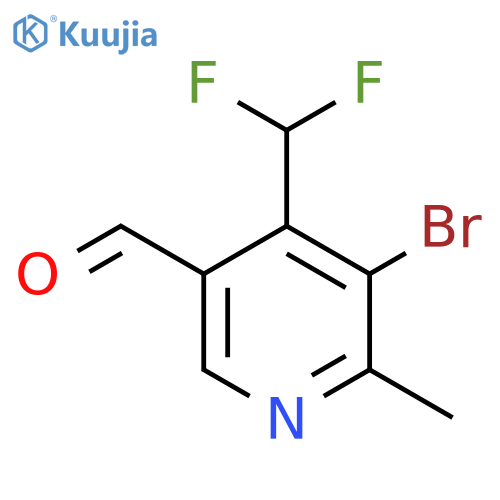Cas no 1805382-84-6 (3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde)

3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde
-
- インチ: 1S/C8H6BrF2NO/c1-4-7(9)6(8(10)11)5(3-13)2-12-4/h2-3,8H,1H3
- InChIKey: ZYSLYNLMVIENJL-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=NC=C(C=O)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30
3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056785-1g |
3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde |
1805382-84-6 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde 関連文献
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehydeに関する追加情報
Comprehensive Overview of 3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde (CAS No. 1805382-84-6)
In the realm of fine chemicals and pharmaceutical intermediates, 3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde (CAS No. 1805382-84-6) has emerged as a compound of significant interest. This pyridine derivative is widely recognized for its unique structural features, including a bromine substituent, a difluoromethyl group, and an aldehyde functionality. These attributes make it a versatile building block in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty materials.
The growing demand for fluorinated compounds in drug discovery has propelled the popularity of 3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde. Researchers are increasingly exploring its potential in designing bioactive molecules, owing to the enhanced metabolic stability and lipophilicity imparted by the difluoromethyl group. This aligns with current trends in medicinal chemistry, where fluorine-containing compounds are sought after for their improved pharmacokinetic properties.
From a synthetic perspective, the bromo substituent in 3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde offers a strategic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This reactivity is particularly valuable in constructing complex heterocyclic frameworks, a common motif in many FDA-approved drugs. The compound’s aldehyde group also serves as a key site for condensation reactions, enabling the formation of imines, hydrazones, or other derivatives.
Environmental and regulatory considerations are increasingly shaping the landscape of chemical synthesis. 3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde is often discussed in the context of green chemistry, as researchers seek to optimize its production using sustainable catalysts and solvents. This aligns with broader industry efforts to reduce waste and energy consumption, a topic frequently searched in academic and industrial forums.
Analytical characterization of 3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods ensure the compound meets stringent quality standards, a critical factor for its application in high-value industries. The compound’s stability under various conditions is also a subject of ongoing research, particularly for storage and transportation protocols.
In the pharmaceutical sector, 3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde has been investigated as a precursor to kinase inhibitors and antiviral agents, reflecting the current focus on targeted therapies and infectious disease treatments. Its structural motifs are recurrent in patents related to cancer therapeutics, a hot topic in biomedical research. This connection to cutting-edge drug development enhances its relevance in scientific literature and commercial databases.
Supply chain dynamics for 3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde are another area of interest, with manufacturers emphasizing scalable synthesis routes and cost-effective sourcing of raw materials. The compound’s global market demand is influenced by regional regulatory policies and the growth of contract research organizations (CROs), factors often queried in business intelligence platforms.
Looking ahead, innovations in continuous flow chemistry and catalytic fluorination are expected to further streamline the production of 3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde. These advancements resonate with the industry’s push toward automation and process intensification, topics dominating conferences and whitepapers. As such, this compound exemplifies the intersection of synthetic efficiency and molecular design, cementing its role in modern chemical enterprises.
1805382-84-6 (3-Bromo-4-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde) 関連製品
- 55134-84-4(Methyl 3-Ethyl-4,5-dihydroisoxazole-5-carboxylate)
- 107855-60-7(1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)
- 188527-08-4(N-Benzyl 1-BOC-piperidine-4-carboxamide)
- 1374658-85-1(Azido-PEG1-t-butyl ester)
- 2680688-46-2(4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid)
- 81590-38-7(1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone)
- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
- 946372-69-6(N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide)
- 2228707-78-4(methyl 5-1-(aminomethyl)cyclopropylthiophene-2-carboxylate)
- 1272745-66-0((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)




